molecular formula C21H20F3N3O3 B14930939 N-[2-methyl-3-(trifluoromethyl)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-[2-methyl-3-(trifluoromethyl)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B14930939
M. Wt: 419.4 g/mol
InChI Key: NJMKYJKZSBVBDF-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-METHYL-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

N-[2-methyl-3-(trifluoromethyl)phenyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H20F3N3O3/c1-12(2)19-26-20(30-27-19)14-7-9-15(10-8-14)29-11-18(28)25-17-6-4-5-16(13(17)3)21(22,23)24/h4-10,12H,11H2,1-3H3,(H,25,28)

InChI Key

NJMKYJKZSBVBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C)C(F)(F)F

Origin of Product

United States

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